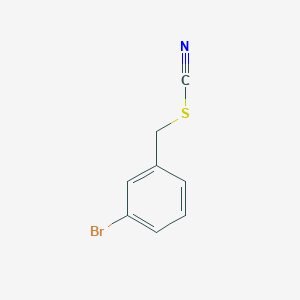

3-Bromobenzyl thiocyanate

Description

Contextual Significance of Benzyl (B1604629) Thiocyanates in Chemical Synthesis

Benzyl thiocyanates are a class of organic compounds characterized by a benzyl group attached to a thiocyanate (B1210189) (-SCN) moiety. They are recognized as valuable intermediates in synthetic organic chemistry due to the versatile reactivity of the thiocyanate group. This functional group can be transformed into a wide array of other sulfur and nitrogen-containing functionalities, including thiols, thioethers, isothiocyanates, disulfides, and thiocarbamates. researchgate.netcymitquimica.com This reactivity makes them crucial precursors for the synthesis of complex molecules and various sulfur-containing heterocycles like thiazoles and tetrazoles. conicet.gov.ar

The development of new synthetic methodologies, such as photo- and electro-chemically induced thiocyanation, continues to expand the accessibility and application of these compounds. researchgate.net Furthermore, benzyl thiocyanates and their derivatives have been investigated for their biological activities. For instance, studies on related compounds like 4-bromobenzyl thiocyanate have shown antifungal properties, particularly against pathogens like Candida albicans, by interfering with metabolic processes. nih.govchemicalbook.com This dual role as a synthetic intermediate and a scaffold for bioactive molecules underscores the importance of the benzyl thiocyanate structural motif in both medicinal chemistry and materials science. chemicalbook.comchemsrc.com

Overview of Brominated Organic Compounds in Modern Synthetic Strategies

Brominated organic compounds are fundamental reagents and intermediates in organic synthesis. chemsrc.comsynquestlabs.com The carbon-bromine bond is a key functional group that facilitates a vast range of chemical transformations. Bromination itself is a critical process, and due to the hazardous nature of molecular bromine, a wide variety of bromo-organic compounds have been developed as safer and more selective brominating agents. nih.govchemsrc.comsynquestlabs.com

The utility of bromo-organics extends far beyond their role as bromine carriers. They are pivotal precursors in forming new carbon-carbon and carbon-heteroatom bonds, most notably through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings) and nucleophilic substitution reactions. google.com The bromine atom's ability to act as a good leaving group and its influence on the electronic properties of a molecule make it a strategic element in multi-step syntheses. conicet.gov.ar Brominated compounds are integral to the production of pharmaceuticals, agrochemicals, dyes, and high-performance polymers. google.comacs.org Specifically, brominated heterocycles are recognized for displaying a range of bioactivities and serving as versatile intermediates for rapidly exploring chemical space in drug discovery programs. google.com

Research Trajectory and Scholarly Significance of 3-Bromobenzyl Thiocyanate

While extensive research is available on the broader classes of benzyl thiocyanates and brominated aromatics, the specific research trajectory of 3-Bromobenzyl thiocyanate (CAS No. 1206228-39-8) is primarily as a synthetic building block rather than a final target molecule. nih.gov Its scholarly significance is derived from the combined reactivity of its constituent parts.

The synthesis of 3-Bromobenzyl thiocyanate is typically achieved via a nucleophilic substitution reaction, where a 3-bromobenzyl halide, such as 3-bromobenzyl bromide, is treated with a thiocyanate salt like potassium thiocyanate (KSCN). nih.govchemicalbook.comgoogle.com This straightforward reaction provides access to a bifunctional molecule poised for further elaboration.

The "3-bromobenzyl" moiety is a recognized scaffold in the synthesis of medicinally relevant heterocyclic compounds. For example, the related precursor 3-bromobenzyl bromide is used to synthesize 1-(3-bromobenzyl)-5-hydroxymethylimidazole, demonstrating the utility of this substitution pattern in creating imidazole-based structures. sigmaaldrich.com The thiocyanate group itself is a versatile handle for introducing sulfur and nitrogen atoms into a molecule. Research into closely related structures highlights this potential; for instance, N-(1-(3-Bromophenyl)-2-thiocyanatoethyl)-1,1-diphenylmethanimine has been synthesized in studies aimed at developing new routes to 1,2-thiocyanoamines, which are important bioactive motifs. Moreover, the broader class of organic thiocyanates has been explored for potent antiparasitic activity against pathogens like Trypanosoma cruzi. chemicalbook.com

Therefore, the research significance of 3-Bromobenzyl thiocyanate lies in its potential to serve as an intermediate in the synthesis of complex, biologically active molecules, leveraging both the reactivity of the C-Br bond in cross-coupling reactions and the synthetic versatility of the thiocyanate group.

Data Tables

Table 1: Physicochemical Properties of 3-Bromobenzyl Thiocyanate and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|---|

| 3-Bromobenzyl thiocyanate | 1206228-39-8 | C₈H₆BrNS | 228.11 | - | - | 1.53 nih.gov |

| 3-Bromobenzyl bromide | 823-78-9 | C₇H₆Br₂ | 249.93 | - | 39-41 google.com | 1.9 google.com |

| 2-Bromobenzyl thiocyanate | 926311-08-2 | C₈H₆BrNS | 228.11 | - | - | - |

| 3-Bromobenzyl cyanide | Not Found | C₈H₆BrN | 196.04 | Pale yellow crystalline solid | ~25 (77 °F) | >1 |

Table 2: Summary of Synthetic Applications

| Compound Class | Key Reactions | Resulting Products/Applications |

|---|---|---|

| Benzyl Thiocyanates | Nucleophilic substitution, reduction, oxidation, cyclization researchgate.netnih.gov | Thiols, thioethers, disulfides, thiocarbamates, sulfur-containing heterocycles researchgate.netconicet.gov.ar |

| Antifungal agents, antiparasitic drug leads nih.govchemicalbook.com | ||

| Brominated Organics | Nucleophilic substitution, cross-coupling reactions (Suzuki, etc.), elimination google.com | Complex organic molecules, pharmaceuticals, agrochemicals, dyes acs.org |

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)methyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c9-8-3-1-2-7(4-8)5-11-6-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSISEQWLYWJPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromobenzyl Thiocyanate and Analogous Structures

Direct Thiocyanation Strategies

Direct thiocyanation stands as the most straightforward conceptual approach for the introduction of the thiocyanate (B1210189) (-SCN) group onto a benzyl (B1604629) framework. This can be accomplished by either substituting a leaving group with a thiocyanate salt or by directly functionalizing a C-H bond.

Nucleophilic Substitution Reactions with Thiocyanate Sources

Nucleophilic substitution reactions are a cornerstone of organic synthesis, providing a reliable method for the formation of carbon-heteroatom bonds. In the context of 3-bromobenzyl thiocyanate synthesis, this involves the displacement of a suitable leaving group on the benzylic carbon by a thiocyanate anion.

The most common and direct route to 3-bromobenzyl thiocyanate involves the reaction of a 3-bromobenzyl halide with a thiocyanate salt. This is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

The reaction typically proceeds by treating 3-bromobenzyl bromide or 3-bromobenzyl chloride with a source of thiocyanate ions, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH4SCN). nih.govconicet.gov.ar The choice of solvent is crucial for the success of this reaction, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) being commonly employed to dissolve both the organic substrate and the inorganic salt.

For instance, the reaction of 3-bromobenzyl bromide with potassium thiocyanate in a suitable solvent readily yields 3-bromobenzyl thiocyanate. conicet.gov.ar The bromide leaving group is displaced by the nucleophilic thiocyanate anion. The reaction conditions, such as temperature and reaction time, are optimized to ensure complete conversion and minimize side reactions.

A study on the synthesis of aryloxyethyl thiocyanate derivatives demonstrated the successful nucleophilic displacement of a tosylate group by potassium thiocyanate in DMF at elevated temperatures, a reaction analogous to the use of benzyl halides. conicet.gov.ar Similarly, the synthesis of allylic thiocyanates from allylic bromides using a thiocyanate anion in an aqueous medium highlights the versatility of this nucleophilic substitution approach. nih.gov

Table 1: Nucleophilic Substitution for the Synthesis of Benzyl Thiocyanates

| Starting Material | Reagent | Solvent | Product | Reference |

| Benzyl Bromide | KSCN | Water/DMC | Benzyl Thiocyanate | nih.gov |

| 3-Bromophenoxyethyl Tosylate | KSCN | DMF | 3-Bromophenoxyethyl Thiocyanate | conicet.gov.ar |

| Allylic Bromides | NCS⁻ | Aqueous | Allylic Thiocyanates | nih.gov |

This table is interactive and provides a summary of representative nucleophilic substitution reactions for the synthesis of thiocyanates.

While direct substitution of the hydroxyl group in alcohols is generally unfavorable, 3-bromobenzyl alcohol can be converted to 3-bromobenzyl thiocyanate through the in-situ formation of an activated intermediate. sigmaaldrich.comnih.gov This two-step, one-pot approach avoids the isolation of the often lachrymatory and reactive benzyl halides.

One common strategy involves the activation of the alcohol with a reagent like tosyl chloride to form a tosylate, which is a good leaving group. The subsequent reaction with a thiocyanate salt then proceeds smoothly. conicet.gov.ar Another approach is the Mitsunobu reaction, where triphenylphosphine (B44618) and a dialkyl azodicarboxylate are used to activate the alcohol for substitution with a thiocyanate source. organic-chemistry.org

A more direct method involves the use of a reagent system that can convert the alcohol to the corresponding thiocyanate in a single step. For example, a combination of triphenylphosphine, diethylazodicarboxylate, and ammonium thiocyanate can be used for the conversion of various alcohols to their corresponding thiocyanates. organic-chemistry.org

Table 2: Synthesis of Thiocyanates from Alcohols via Activated Intermediates

| Starting Alcohol | Activating Reagent/System | Thiocyanate Source | Product | Reference |

| 3-Bromobenzyl Alcohol | Tosyl Chloride, then KSCN | KSCN | 3-Bromobenzyl Thiocyanate | conicet.gov.archemicalbook.com |

| General Alcohols | PPh₃, DEAD | NH₄SCN | Corresponding Thiocyanates | organic-chemistry.org |

This interactive table summarizes methods for synthesizing thiocyanates from alcohols.

C-H Functionalization Approaches at Benzylic and Aromatic Positions

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis. These methods bypass the need for pre-functionalized starting materials, such as halides or alcohols, offering a more direct route to the desired products.

The direct thiocyanation of a benzylic C(sp³)-H bond presents a highly efficient route to benzyl thiocyanates. This approach typically involves the generation of a benzylic radical, which then reacts with a thiocyanating agent.

Several methods have been developed for this transformation. One approach utilizes a copper catalyst in conjunction with a suitable ligand to promote the thiocyanation of benzylic C-H bonds in various alkylarenes. chinesechemsoc.org This method has been shown to be applicable to a range of substituted toluenes. chinesechemsoc.org

Another strategy employs a radical initiator, such as azobisisobutyronitrile (AIBN), to initiate the direct thiocyanation of benzylic sp³ C-H bonds using N-thiocyanatosaccharin as the thiocyanating agent. rsc.org This metal-free approach offers high yields for the synthesis of benzyl thiocyanates. rsc.org Electrochemical methods have also been developed for the site-selective thiocyanation of benzylic C-H bonds, providing a mild and efficient protocol. rsc.org

Table 3: Benzylic C(sp³)-H Thiocyanation Methods

| Substrate | Catalyst/Initiator | Thiocyanating Agent | Product | Reference |

| Alkylarenes | Copper Catalyst | Not specified | Benzyl Thiocyanates | chinesechemsoc.org |

| Toluene (B28343) Derivatives | AIBN | N-Thiocyanatosaccharin | Benzyl Thiocyanates | rsc.org |

| Alkylarenes | Electrochemical | Not specified | Benzyl Thiocyanates | rsc.org |

This interactive table outlines different protocols for the direct thiocyanation of benzylic C-H bonds.

While the direct thiocyanation of an aromatic C-H bond on the benzene (B151609) ring of a 3-bromobenzyl-containing substrate is less common for synthesizing 3-bromobenzyl thiocyanate itself, the principles of directed aromatic C-H functionalization are relevant for creating analogous structures. These methods often rely on a directing group to control the regioselectivity of the thiocyanation.

For instance, the thiocyanation of aromatic compounds can be achieved using various catalytic systems. Iron(III) chloride has been reported as an effective Lewis acid catalyst for the activation of N-thiocyanatosaccharin and the subsequent regioselective thiocyanation of activated arenes. acs.orgnih.gov However, deactivated arenes such as bromobenzene (B47551) were not tolerated under these conditions. nih.gov

Mechanochemical methods, which involve ball-milling, have also been developed for the thiocyanation of aryl compounds. nih.govacs.org These solvent-free methods can be effective for a variety of substrates, including anilines and phenols, but may fail for compounds with electron-withdrawing groups like bromobenzene. nih.gov

Directed C-H functionalization often requires an activating group on the aromatic ring to facilitate the reaction. For substrates lacking strong activating groups, harsh conditions or more complex catalytic systems may be necessary.

Table 4: Aromatic C-H Thiocyanation Strategies

| Substrate Type | Catalyst/Reagent | Thiocyanating Agent | Key Feature | Reference |

| Activated Arenes | Iron(III) Chloride | N-Thiocyanatosaccharin | Lewis acid catalysis | acs.orgnih.gov |

| Anilines, Phenols | Ammonium Persulfate (Ball-milling) | Ammonium Thiocyanate | Mechanochemical, solvent-free | nih.govacs.org |

| Electron-rich Aromatics | Electrochemical | NH₄SCN | Metal- and oxidant-free | researchgate.net |

This interactive table summarizes various methods for the directed thiocyanation of aromatic C-H bonds.

Oxidative Cross-Coupling Methodologies for C-SCN Bond Formation

Oxidative cross-coupling represents a powerful and direct approach for constructing carbon-thiocyanate (C-SCN) bonds, often by activating otherwise inert C-H bonds. These methods bypass the need for pre-functionalized starting materials like organic halides.

Copper catalysis has emerged as an effective strategy for the direct thiocyanation of benzylic C(sp³)–H bonds through a radical relay mechanism. chinesechemsoc.orgresearchgate.net This process typically involves a copper(I) catalyst, a specific ligand, and an oxidant to facilitate a hydrogen atom transfer (HAT) from the benzylic position, generating a benzylic radical. chinesechemsoc.orgbohrium.com This radical is then trapped by a copper(II)-thiocyanate complex to form the desired C-SCN bond. chinesechemsoc.org

The choice of thiocyanate source is critical to the reaction's efficiency. While various thiocyanating agents can be used, simple inorganic thiocyanate salts such as sodium thiocyanate (NaSCN), potassium thiocyanate (KSCN), and ammonium thiocyanate (NH₄SCN) have been explored. chinesechemsoc.org However, studies indicate that the yields can be diminished when using these common salts compared to more complex thiocyanate sources under certain catalytic systems. chinesechemsoc.org For instance, in a copper-catalyzed radical relay system, the use of NaSCN resulted in a significantly lower yield compared to the optimized thiocyanate donor. chinesechemsoc.org

| Thiocyanate Salt | Catalyst System | General Substrate | Observed Outcome | Reference |

|---|---|---|---|---|

| NaSCN | CuOAc / Ligand | Alkylarenes | Diminished yield (e.g., 48%) compared to other sources | chinesechemsoc.org |

| KSCN | CuOAc / Ligand | Alkylarenes | Lower yields observed | chinesechemsoc.org |

| NH₄SCN | CuOAc / Ligand | Alkylarenes | Lower yields observed | chinesechemsoc.org |

Electrochemical methods provide a green and efficient alternative for the direct thiocyanation of benzylic C-H bonds without the need for external chemical oxidants or metal catalysts. researchgate.netrsc.org This strategy involves the anodic oxidation of a thiocyanate anion (SCN⁻) to generate a highly reactive thiocyanogen (B1223195) dimer or radical species. sioc-journal.cnacs.orgmdpi.com This electrophilic species then reacts with the electron-rich aromatic ring or, more relevantly, with a benzylic radical generated through a subsequent hydrogen abstraction.

Recent studies have detailed an electrochemical protocol for the site-selective thiocyanation of benzylic C(sp³)–H bonds that proceeds under mild conditions. rsc.org The reaction exhibits a unique site selectivity, favoring secondary benzylic positions over tertiary and primary ones (2° > 3° > 1°). rsc.org Mechanistic investigations suggest that the reaction likely follows a radical-polar crossover pathway. rsc.org This electrochemical approach is applicable to a broad range of substrates and can be used for the late-stage functionalization of complex molecules. researchgate.netrsc.org

Radical-Mediated Thiocyanation Pathways

Radical-mediated reactions are a cornerstone for the functionalization of unactivated C-H bonds, including those at the benzylic position. researchgate.net These pathways rely on the generation of a benzylic radical intermediate, which is subsequently trapped by a thiocyanate source.

One prominent method involves a free radical reaction initiated by azobisisobutyronitrile (AIBN). rsc.org This approach directly thiocyanates benzylic C-H bonds using N-thiocyanatosaccharin as the thiocyanating agent, overcoming the need to pre-install a leaving group on the substrate. rsc.org The reaction is noted for its use of readily available materials and high product yields. rsc.org

Photocatalysis offers another powerful, metal-free approach. acs.org Visible-light-induced C-H thiocyanation can be achieved using an appropriate photocatalyst or, in some cases, just a chemical oxidant like Selectfluor, which generates a thiocyanate radical under blue LED irradiation. sioc-journal.cnacs.org This method has been successfully applied to various benzylic C-H bonds, although its efficiency with primary benzylic positions, such as in toluene derivatives, can be moderate due to the lower stability of the corresponding primary benzyl radical. acs.org The copper-catalyzed methods mentioned previously also operate through a radical mechanism, specifically a hydrogen atom transfer (HAT) process, highlighting the convergence of these synthetic strategies. chinesechemsoc.orgresearchgate.net

| Initiation Method | Radical Source | Thiocyanating Agent | General Conditions | Reference |

|---|---|---|---|---|

| Chemical Initiator | AIBN | N-thiocyanatosaccharin | Thermal conditions | rsc.org |

| Photocatalysis | Visible light / Oxidant | TMS-SCN / Selectfluor | Blue LED irradiation, room temperature | sioc-journal.cnacs.org |

| Copper-Catalyzed HAT | Cu(I)/Cu(II) cycle + Oxidant | Various SCN sources | Thermal conditions, specific ligands | chinesechemsoc.orgresearchgate.net |

Synthesis through Precursor Modification

The synthesis of 3-bromobenzyl thiocyanate can also be achieved by chemically modifying precursors that are structurally similar to the target molecule. These methods include the rearrangement of isomers or the direct functionalization of brominated intermediates.

Conversion from Isothiocyanates or Related Sulfur-Containing Precursors

Thiocyanates (R-SCN) and their isomers, isothiocyanates (R-NCS), exist in a chemical equilibrium. tandfonline.com In many cases, particularly for allylic and benzylic systems, the isothiocyanate form is thermodynamically more stable. tandfonline.comchemrxiv.org Consequently, the conversion of a thiocyanate to an isothiocyanate is a common transformation, often facilitated by heat or a Lewis acid catalyst. acs.orgtandfonline.com The reverse reaction, converting an isothiocyanate to a thiocyanate, is less common but can be achieved under specific conditions where the thiocyanate is captured as the kinetic product before it can isomerize. chemrxiv.org

A more versatile approach involves the synthesis of thiocyanates from other types of sulfur-containing precursors. A notable example is the dealkylative cyanation of sulfoxides. acs.org In this process, a sulfoxide (B87167) is activated with an electrophilic reagent (e.g., triflic anhydride), followed by the addition of a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). acs.org This sequence leads to C-S bond cleavage and the formation of a thiocyanate, providing a novel route from a readily available sulfur-containing functional group. acs.org

Derivatization from 3-Brominated Aromatic or Benzylic Intermediates

The most direct and widely employed method for synthesizing 3-bromobenzyl thiocyanate is through the nucleophilic substitution of a 3-bromobenzyl halide. conicet.gov.arnih.gov This reaction typically involves treating 3-bromobenzyl bromide or 3-bromobenzyl chloride with an inorganic thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in a polar aprotic solvent like acetonitrile (B52724) or ethanol (B145695). conicet.gov.arnih.govresearchgate.net

The mechanism is a classic bimolecular nucleophilic substitution (Sₙ2), where the nucleophilic thiocyanate ion (SCN⁻) attacks the electrophilic benzylic carbon, displacing the bromide or chloride leaving group. khanacademy.org This method is highly effective due to the enhanced reactivity of the benzylic position towards Sₙ2 reactions. The reaction proceeds cleanly and often in high yield, making it a preferred route for preparing a wide range of substituted benzyl thiocyanates. nih.govresearchgate.net

| Substrate | Reagent | Solvent | Product | Reference |

|---|---|---|---|---|

| Benzyl bromide | [¹¹C]NH₄SCN | Not specified | Benzyl [¹¹C]thiocyanate | nih.gov |

| Allylic bromides | NCS⁻ (aq) | Aqueous medium | Allylic thiocyanates | nih.gov |

| 2-Bromoethoxy-3-bromobenzene (Tosylate) | KSCN | DMF | 3-Bromophenoxyethyl Thiocyanate | conicet.gov.ar |

| Various organic bromides | KSCN | Water/DMC | Organic thiocyanates | researchgate.netnih.gov |

Green Chemistry and Sustainable Synthetic Routes in Thiocyanate Synthesis

The growing emphasis on environmental stewardship in chemical production has spurred significant research into green and sustainable methods for synthesizing organothiocyanates. tandfonline.com These approaches aim to reduce waste, avoid toxic reagents and solvents, and minimize energy consumption compared to traditional methods. Key strategies include the use of aqueous media, photocatalysis, electrochemistry, and microwave-assisted synthesis, often employing metal-free and environmentally benign catalysts. tandfonline.comnih.gov

Recent advancements have focused on direct C-H bond thiocyanation, which offers high atom economy by avoiding pre-functionalization of substrates. rsc.orgjchemlett.com Ammonium thiocyanate is frequently used as an inexpensive and easy-to-handle thiocyanate source in these green protocols. jchemlett.com The development of these methods provides more sustainable pathways for producing aryl and alkyl thiocyanates, including structures analogous to 3-bromobenzyl thiocyanate. jchemlett.com

Photocatalytic and Electrochemical Methods

Visible-light photocatalysis has emerged as a powerful green tool for organic synthesis, utilizing light as a clean and renewable energy source. nih.gov This technique has been successfully applied to the synthesis of thiocyanates under mild conditions. For instance, researchers have developed metal-free, visible-light-mediated protocols for synthesizing thiocyanated heterocycles using inexpensive and reusable graphitic carbon nitride (g-C₃N₄) as a photocatalyst in green solvents like dimethyl carbonate (DMC). nih.govrsc.org Similarly, Eosin Y, a non-toxic organic dye, has been employed as a photoredox catalyst for the synthesis of 3-thiocyanatobenzothiophenes, using molecular oxygen as the terminal oxidant. nih.gov

Electrochemical synthesis offers another sustainable alternative by using electrical energy to drive reactions, thereby eliminating the need for chemical oxidants. rsc.org This method has been applied to the synthesis of aryl thiocyanates under simple, metal-free conditions, highlighting its potential as an environmentally sound process. rsc.org

Microwave-Assisted Synthesis and Benign Solvents

Microwave-assisted organic synthesis has gained traction for its ability to dramatically reduce reaction times and improve yields. tandfonline.com An environmentally friendly approach for synthesizing alkyl thiocyanates involves the use of a polyethylene (B3416737) glycol (PEG)-water medium, which serves as a benign reaction environment. tandfonline.com This method allows for high-purity products to be obtained within hours. An even faster, solvent-free alternative uses microwave irradiation with PEG as a phase transfer catalyst, completing the reaction in minutes. tandfonline.com This technique is scalable for industrial applications and enhances the green profile of the synthesis by allowing for the recycling of the aqueous medium. tandfonline.com

The use of water as a solvent is a cornerstone of green chemistry. An efficient and eco-friendly procedure for the thiocyanation of aromatic compounds has been developed using Silica Boron Sulfonic Acid (SBSA) as a catalyst with potassium thiocyanate (KSCN) and hydrogen peroxide as a mild oxidant in water. sapub.org This method features simple work-up, short reaction times, and high yields. sapub.org Another approach utilizes N-bromosuccinimide and potassium thiocyanate in ethanol to achieve electrophilic thiocyanation of anilines under eco-friendly conditions. mdpi.com

The following table summarizes various green synthetic routes for thiocyanates, demonstrating the conditions and yields achieved for analogous structures.

Interactive Data Table: Green Synthetic Routes to Thiocyanates

| Substrate | Thiocyanating Agent | Catalyst / Method | Solvent | Conditions | Yield (%) | Reference |

| 4-Nitrobenzyl bromide | Sodium thiocyanate | PEG 400 / Microwave | Solvent-free | 180 W, 2 min | 90 | tandfonline.com |

| Indole | Potassium thiocyanate | Silica Boron Sulfonic Acid / H₂O₂ | Water | Room Temp. | 96 | sapub.org |

| Aniline | Potassium thiocyanate | N-Bromosuccinimide | Ethanol | Room Temp., 20 min | - | mdpi.com |

| 2-Alkynylthioanisoles | Ammonium thiocyanate | Eosin Y / Visible Light | - | Room Temp. | Good to High | nih.gov |

| Heterocycles | Ammonium thiocyanate | Graphitic carbon nitride / Visible Light | Dimethyl Carbonate | Air Atmosphere | Up to 96 | nih.govrsc.org |

| Benzyl Halides | Ammonium thiocyanate | β-Cyclodextrin based polyurethane | Water | - | - | researchgate.net |

Chemical Reactivity and Transformation Pathways of 3 Bromobenzyl Thiocyanate

Isomerization Reactions: Thiocyanate-Isothiocyanate Rearrangement

Organic thiocyanates (R-SCN) can undergo rearrangement to form their more thermodynamically stable isomers, isothiocyanates (R-NCS). This transformation is often induced photolytically or thermally. For benzylic thiocyanates, such as 3-Bromobenzyl thiocyanate (B1210189), this isomerization can be achieved through photolysis in various solvents, leading to an equilibrium mixture of the two isomers. The reaction proceeds under milder conditions than thermal isomerization, which often requires high temperatures that can lead to decomposition. The resulting 3-bromobenzyl isothiocyanate is a versatile intermediate, particularly for the synthesis of thiourea (B124793) derivatives and various N-containing heterocycles.

Nucleophilic Additions and Substitution Reactions of the Thiocyanate Moiety

The thiocyanate group (-SCN) in 3-Bromobenzyl thiocyanate is a versatile functional group that can undergo several nucleophilic reactions. These transformations allow for the introduction of various sulfur-containing moieties, which are valuable in medicinal chemistry and materials science.

Formation of Thioethers and Sulfides from 3-Bromobenzyl Thiocyanate

Thioethers, also known as sulfides, are important structural motifs in many organic compounds. One common method for their synthesis is the reaction of an alkyl halide with a thiol or thiolate, proceeding through an SN2 mechanism. In a related fashion, 3-Bromobenzyl thiocyanate can serve as an electrophile for the synthesis of thioethers. Although less common than using benzyl (B1604629) halides, the benzylic carbon is susceptible to nucleophilic attack by thiolates, leading to the displacement of the thiocyanate anion and the formation of a benzyl thioether.

Alternatively, thiols can be generated from thiocyanates. For instance, benzyl thiocyanate can be converted to benzyl mercaptan using reagents like phosphorus pentasulfide. This thiol can then be reacted with another electrophile to form an unsymmetrical thioether. A more direct, one-pot synthesis of symmetrical and unsymmetrical benzyl thioethers from benzyl halides can be achieved using thiourea as a sulfur source, which avoids the isolation of malodorous thiol intermediates. In this procedure, an in-situ generated thiolate reacts with a second benzyl halide molecule.

Furthermore, the thiocyanate group can be transformed into other valuable sulfur-containing functional groups. For example, aryl thiocyanates can be converted into trifluoromethyl thioethers, thioesters, or S-thiocarbamates.

Reactions Leading to Thioamides and Thioureas Derivatives

The synthesis of thioureas from 3-Bromobenzyl thiocyanate typically proceeds via its isomerization to 3-bromobenzyl isothiocyanate. Isothiocyanates are excellent electrophiles that readily react with primary or secondary amines to yield N,N'-disubstituted thioureas. This reaction is a straightforward and high-yielding method for accessing a wide range of thiourea derivatives.

Acyl isothiocyanates, which are structurally related, also react with various nitrogen nucleophiles to form functionalized thioureas and subsequently, five- or six-membered heterocycles. While not directly applicable to 3-Bromobenzyl thiocyanate, these reactions highlight the general reactivity pattern of the isothiocyanate functional group.

Electrophilic and Radical Mediated Transformations Involving 3-Bromobenzyl Thiocyanate

The thiocyanate group can participate in both electrophilic and radical-mediated reactions, expanding the synthetic utility of 3-Bromobenzyl thiocyanate.

Electrophilic Thiocyanation: While 3-Bromobenzyl thiocyanate itself is typically a substrate for nucleophiles, the thiocyanate moiety can be delivered by electrophilic "SCN+" sources. These electrophilic reagents are often generated in situ by the oxidation of thiocyanate salts like KSCN or NH₄SCN with reagents such as N-bromosuccinimide (NBS). The resulting electrophilic species can then react with electron-rich aromatic and heteroaromatic compounds to introduce a thiocyanate group.

Radical Reactions: The thiocyanate group can also be involved in free radical reactions. Oxidation of the thiocyanate anion (SCN⁻) can produce the thiocyanato radical (•SCN). This radical can then add to unsaturated systems like alkenes or participate in C-H functionalization reactions. For example, a thiocyanate radical can initiate a cascade reaction to form thiocyanato-containing isoquinolinediones. While specific radical reactions involving 3-Bromobenzyl thiocyanate as the starting material are not extensively documented, its structure suggests it could potentially serve as a precursor to benzylic radicals under appropriate conditions.

Cyclization Reactions and Heterocycle Formation Utilizing 3-Bromobenzyl Thiocyanate

Organic thiocyanates are valuable precursors for the synthesis of a wide array of sulfur- and nitrogen-containing heterocyclic compounds. The reaction of α-thiocyanato ketones with mineral acids, for example, is a known method for producing 2-chlorothiazole (B1198822) derivatives. Similarly, α-thiocyanato indanones can undergo chemodivergent stereoselective cyclization reactions.

Transformations of the Bromine Moiety within the 3-Bromobenzyl Thiocyanate Scaffold

The bromine atom on the benzene (B151609) ring of 3-Bromobenzyl thiocyanate provides a handle for further molecular elaboration, primarily through metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the C3 position of the benzyl group, provided the thiocyanate moiety is stable under the reaction conditions.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. Benzylic bromides, including functionalized derivatives, have been successfully employed as substrates in Suzuki couplings with arylboronic acids or potassium aryltrifluoroborates to produce diarylmethane structures. These reactions are often carried out under mild conditions and tolerate a range of functional groups. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Other cross-coupling reactions, such as the Heck, Sonogashira, or Buchwald-Hartwig amination, could potentially be applied to the 3-bromo position, further diversifying the molecular scaffold. The success of these transformations would depend on the compatibility of the thiocyanate group with the specific reaction conditions required for each type of coupling.

Data Tables

Table 1: Examples of Reactions involving the Thiocyanate/Isothiocyanate Moiety

| Starting Material Type | Reagent(s) | Product Type | Reaction Class |

| Benzyl Thiocyanate | UV Light | Benzyl Isothiocyanate | Isomerization |

| Benzyl Thiocyanate | Thiolate (RS⁻) | Benzyl Thioether (R-S-CH₂Ph) | Nucleophilic Substitution |

| Benzyl Isothiocyanate | Primary Amine (RNH₂) | N-Benzyl-N'-alkylthiourea | Nucleophilic Addition |

| α-Thiocyanato Ketone | Mineral Acid | 2-Chlorothiazole | Cyclization |

| Coumarin Thiocyanate | Hydrazine (B178648) Hydrate (B1144303) | Fused Thiadiazinone | Cyclization |

Table 2: Examples of Cross-Coupling Reactions for Aryl/Benzyl Bromides

| Substrate Type | Coupling Partner | Catalyst/Ligand | Product Type | Reaction Name |

| Benzyl Bromide | Arylboronic Acid | Pd(OAc)₂ / JohnPhos | Diarylmethane | Suzuki-Miyaura |

| Benzyl Bromide | Potassium Aryltrifluoroborate | PdCl₂(dppf) | Diarylmethane | Suzuki-Miyaura |

| Aryl Bromide | Phenylboronic Acid | Palladium Complex | Biphenyl | Suzuki-Miyaura |

Spectroscopic Characterization and Structural Elucidation of 3 Bromobenzyl Thiocyanate

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous confirmation of the 3-Bromobenzyl thiocyanate (B1210189) structure.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-Bromobenzyl thiocyanate is expected to exhibit distinct signals corresponding to the benzylic protons and the aromatic protons.

Benzylic Protons (-CH₂-SCN): The two protons on the methylene (B1212753) group are chemically equivalent and are not adjacent to any other protons, so they will appear as a sharp singlet. This signal is expected in the downfield region, typically around 4.0-4.5 ppm, due to the deshielding effects of the adjacent sulfur atom and the aromatic ring.

Aromatic Protons: The four protons on the disubstituted benzene (B151609) ring are chemically non-equivalent and will show complex splitting patterns due to spin-spin coupling. Their chemical shifts are influenced by the electronic effects of both the bromo and the benzyl (B1604629) thiocyanate substituents. They are expected to resonate in the aromatic region, generally between 7.2 and 7.6 ppm. libretexts.org The proton ortho to the bromine atom may be shifted further downfield.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 3-Bromobenzyl thiocyanate, eight distinct signals are anticipated.

Thiocyanate Carbon (-SCN): The carbon of the thiocyanate group is highly deshielded and typically appears in the range of 110-120 ppm. oregonstate.edu

Benzylic Carbon (-CH₂-): The methylene carbon attached to the thiocyanate group is expected to resonate in the range of 35-45 ppm. The ¹³C NMR spectrum for the closely related Benzyl thiocyanate shows this peak at 38.20 ppm. chemicalbook.com

Aromatic Carbons: The six carbons of the benzene ring will give rise to six separate signals, as the meta-substitution pattern results in no planes of symmetry that would make carbons equivalent. libretexts.org The carbon atom bonded to the bromine (C-Br) is expected around 122 ppm. The other aromatic carbons will appear in the typical range for aromatic compounds, approximately 125-140 ppm. oregonstate.edunih.gov The specific chemical shifts are influenced by the inductive and resonance effects of the substituents. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-Bromobenzyl thiocyanate Predicted values are based on typical chemical shift ranges for the functional groups and analysis of similar structures.

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -C H₂-SCN | N/A | 35 - 45 |

| -CH₂-SC N | N/A | 110 - 120 |

| Ar-C -Br | N/A | ~122 |

| Ar-C -CH₂ | N/A | 135 - 140 |

| Ar-C H | 7.2 - 7.6 | 125 - 135 |

| -CH ₂-SCN | 4.0 - 4.5 (singlet) | N/A |

Vibrational Spectroscopy: Infrared and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Bromobenzyl thiocyanate is characterized by several key absorption bands.

C≡N Stretch: The most prominent and diagnostic peak is the strong, sharp absorption corresponding to the stretching vibration of the thiocyanate (C≡N) triple bond. This band typically appears in the region of 2050-2170 cm⁻¹. researchgate.netresearchgate.netaip.org For organic thiocyanates, it is often observed around 2150 cm⁻¹.

Aromatic C-H Stretch: A group of medium to weak bands above 3000 cm⁻¹ is characteristic of the C-H stretching vibrations on the benzene ring.

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic ring.

C-S Stretch: The carbon-sulfur single bond stretch is typically a weak absorption found in the 600-780 cm⁻¹ range. cdnsciencepub.com

C-Br Stretch: The carbon-bromine bond stretch gives a strong absorption in the far-infrared region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR. The C≡N and C-S stretching vibrations are also Raman active. The symmetric vibrations of the benzene ring, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for 3-Bromobenzyl thiocyanate

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| C≡N Stretch | -SCN | 2050 - 2170 | Strong, Sharp |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium to Weak |

| Aromatic C=C Stretch | Ar C=C | 1450 - 1600 | Medium to Weak |

| C-S Stretch | -CH₂-S- | 600 - 780 | Weak to Medium |

| C-Br Stretch | Ar-Br | 500 - 600 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. chemguide.co.uk

Molecular Ion Peak

The molecular formula for 3-Bromobenzyl thiocyanate is C₈H₆BrNS. The key feature in its mass spectrum will be the molecular ion (M⁺) peak. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by two mass units (m/z). libretexts.org The calculated monoisotopic masses for the molecular ions are:

[C₈H₆⁷⁹BrNS]⁺: m/z = 210.95

[C₈H₆⁸¹BrNS]⁺: m/z = 212.95

This characteristic M/M+2 isotopic pattern is a definitive indicator of a compound containing a single bromine atom. libretexts.org

Fragmentation Pattern

The energetically unstable molecular ion can break apart into smaller, charged fragments. chemguide.co.uk The major fragmentation pathways for 3-Bromobenzyl thiocyanate are predicted to be:

Benzylic Cleavage: The most common fragmentation for benzyl compounds is the cleavage of the benzylic bond. metwarebio.com

Loss of a thiocyanate radical (·SCN) would form the 3-bromobenzyl cation ([C₇H₆Br]⁺) at m/z 169/171. This is expected to be a major fragment.

Loss of a bromine radical (·Br) would form the benzyl thiocyanate cation ([C₈H₆NS]⁺) at m/z 148.

Formation of Tropylium (B1234903) Ion: The 3-bromobenzyl cation (m/z 169/171) can lose a bromine radical to form the benzyl cation ([C₇H₇]⁺), which often rearranges to the very stable tropylium ion at m/z 91. The peak at m/z 91 is a hallmark of many benzyl-containing compounds. metwarebio.com

Table 3: Predicted Major Fragments in the Mass Spectrum of 3-Bromobenzyl thiocyanate

| m/z (for ⁷⁹Br/⁸¹Br) | Ion Structure | Description |

| 211 / 213 | [C₈H₆BrNS]⁺ | Molecular Ion (M⁺) |

| 169 / 171 | [C₇H₆Br]⁺ | Loss of ·SCN |

| 148 | [C₈H₆NS]⁺ | Loss of ·Br |

| 132 | [C₈H₆N]⁺ | Loss of ·Br and S |

| 91 | [C₇H₇]⁺ | Tropylium ion; loss of Br from m/z 169/171 |

Advanced Spectroscopic Methods for Conformational and Electronic Structure Probing

While standard NMR, IR, and MS techniques confirm the primary structure of 3-Bromobenzyl thiocyanate, advanced methods could provide deeper insights into its three-dimensional shape and electronic properties.

X-ray Crystallography: If a suitable single crystal can be grown, X-ray crystallography could determine the precise solid-state structure, including bond lengths, bond angles, and the dihedral angle between the aromatic ring and the -CH₂SCN substituent. This would provide definitive information on the molecule's preferred conformation in the crystalline phase.

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), could be used to model the geometry, predict spectroscopic data (NMR, IR, Raman), and map the electron density distribution. This would help in assigning complex spectral features and understanding the electronic influence of the substituents on the aromatic ring.

Advanced NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be used to definitively assign all proton and carbon signals, especially the closely spaced aromatic signals, by showing which protons are coupled to each other and which protons are attached to which carbons.

Currently, detailed studies employing these advanced methods for 3-Bromobenzyl thiocyanate are not widely available in published literature. Such research would be valuable for a more complete understanding of its conformational dynamics and electronic structure.

Computational and Theoretical Investigations of 3 Bromobenzyl Thiocyanate

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and reactivity of organic molecules. nih.govresearchgate.net This approach is centered on the principle that the total energy of a system is a functional of its electron density. DFT calculations, often employing hybrid functionals like B3LYP, can accurately predict molecular geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.net

For 3-bromobenzyl thiocyanate (B1210189), DFT studies would typically begin with a geometry optimization to find the most stable conformation of the molecule. Subsequent calculations can then elucidate various electronic properties. For instance, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify regions of positive and negative electrostatic potential. These maps are crucial for predicting sites susceptible to nucleophilic or electrophilic attack.

Key parameters derived from DFT calculations that help in understanding the reactivity of 3-bromobenzyl thiocyanate include:

Total Energy: Indicates the stability of the molecule.

Atomic Charges: Reveals the distribution of charge on individual atoms, highlighting electrophilic and nucleophilic centers.

A hypothetical summary of DFT-calculated parameters for 3-bromobenzyl thiocyanate is presented below.

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -2845.67 |

| Dipole Moment (Debye) | 3.45 |

| Charge on Bromine Atom (e) | -0.15 |

| Charge on Sulfur Atom (e) | -0.21 |

| Charge on Nitrogen Atom (e) | -0.35 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge transfer, and the delocalization of electron density within a molecule. researchgate.net It provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs.

In the context of 3-bromobenzyl thiocyanate, NBO analysis can quantify the interactions between filled (donor) and empty (acceptor) orbitals. These interactions, known as hyperconjugation, contribute to the stability of the molecule. The strength of these interactions is measured by the second-order perturbation energy, E(2).

Significant NBO interactions in 3-bromobenzyl thiocyanate would likely involve:

Delocalization of lone pair electrons from the nitrogen and sulfur atoms of the thiocyanate group into antibonding orbitals of the benzyl (B1604629) ring.

Interactions between the π-orbitals of the aromatic ring and the σ* orbitals of the C-Br and C-S bonds.

These charge transfer events play a crucial role in determining the molecule's reactivity and spectroscopic properties.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (N) | π* (C-C)ring | 5.8 |

| LP (S) | σ* (C-Br) | 2.1 |

| π (C-C)ring | σ* (C-S) | 3.5 |

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.orgcureffi.orgucsb.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgucsb.eduyoutube.com The energy and spatial distribution of these frontier orbitals are key determinants of a molecule's chemical behavior. ucsb.edu

For 3-bromobenzyl thiocyanate, the HOMO is expected to be localized on the electron-rich regions, such as the thiocyanate group and the bromine atom, making these sites nucleophilic. Conversely, the LUMO would be distributed over the electrophilic centers of the molecule.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can provide further quantitative measures of reactivity.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -8.92 |

| ELUMO | -1.25 |

| HOMO-LUMO Gap | 7.67 |

| Electronegativity (χ) | 5.085 |

| Chemical Hardness (η) | 3.835 |

| Global Electrophilicity Index (ω) | 3.36 |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For reactions involving 3-bromobenzyl thiocyanate, such as nucleophilic substitution or cycloaddition, computational modeling can provide a detailed, step-by-step understanding of the reaction mechanism. For example, in a nucleophilic substitution reaction where the thiocyanate group is displaced, calculations can determine whether the reaction proceeds through a concerted (SN2) or a stepwise (SN1) mechanism.

The calculated activation energies for competing pathways can predict the major products of a reaction under different conditions. Furthermore, these models can shed light on the role of solvents and catalysts in influencing the reaction outcome.

Role As Synthetic Intermediates and Precursors for Advanced Chemical Structures

Precursors for Diverse Sulfur-Containing Organic Functionalities (e.g., thiols, disulfides, sulfonyl chlorides)

The thiocyanate (B1210189) group (-SCN) is a valuable synthon that can be readily converted into other essential sulfur-containing functional groups. This versatility makes 3-Bromobenzyl thiocyanate a convenient starting material for synthesizing corresponding thiols, disulfides, and sulfonyl chlorides, which are themselves important intermediates in medicinal and materials chemistry.

Thiols: Organic thiocyanates can be efficiently converted to the corresponding thiols. A common method involves reaction with phosphorus pentasulfide (P₂S₅) in a non-reductive protocol, which avoids the use of harsh reducing agents like lithium aluminum hydride (LAH). The reaction proceeds by thionation of the thiocyanate to a dithiocarbamate (B8719985) intermediate, which then undergoes hydrolysis to yield the thiol. While effective, benzyl (B1604629) derivatives have been noted to react more sluggishly compared to simple alkyl substrates due to electronic effects.

Disulfides: The most straightforward route to symmetrical disulfides from thiocyanates proceeds via the corresponding thiol. The intermediate 3-bromobenzyl thiol can be readily oxidized to bis(3-bromobenzyl) disulfide. This transformation can be achieved using a variety of mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂), often under catalytic conditions. This two-step sequence provides a reliable method for forming the S-S bond.

Sulfonyl Chlorides: Benzylsulfonyl chlorides are key reagents for introducing sulfonyl groups, particularly in the synthesis of sulfonamides. The preparation of 3-bromobenzylsulfonyl chloride can be accomplished from 3-bromobenzyl thiol through oxidative chlorination. Reagent systems such as chlorine gas in an aqueous medium or N-chlorosuccinimide (NCS) are effective for this transformation, converting the thiol directly to the highly reactive sulfonyl chloride functional group.

The following table summarizes the synthetic transformations starting from 3-Bromobenzyl thiocyanate to access these key sulfur-containing functionalities.

| Starting Material | Target Functional Group | Key Reagents/Conditions | Product |

| 3-Bromobenzyl thiocyanate | Thiol | 1. P₂S₅, Toluene (B28343), reflux2. H₂O workup | 3-Bromobenzyl thiol |

| 3-Bromobenzyl thiol | Disulfide | I₂ or H₂O₂, catalyst | Bis(3-bromobenzyl) disulfide |

| 3-Bromobenzyl thiol | Sulfonyl Chloride | Cl₂/H₂O or NCS | 3-Bromobenzylsulfonyl chloride |

Building Blocks for Polyfunctionalized Organic Molecules and Complex Scaffolds

Organic molecules that possess multiple, orthogonally reactive functional groups are highly valued as building blocks in synthesis. 3-Bromobenzyl thiocyanate is an exemplary scaffold of this type, containing two distinct reactive sites: the thiocyanate group at the benzylic position and the bromine atom on the aromatic ring. This dual reactivity allows for sequential or programmed functionalization, enabling the construction of polyfunctionalized and complex molecular scaffolds.

One powerful demonstration of its utility is a synthetic strategy that combines two modern, high-efficiency reactions: the thiol-ene "click" reaction and the Suzuki-Miyaura cross-coupling reaction.

Thiol-ene Reaction: The thiocyanate group is first converted to 3-bromobenzyl thiol as described previously. This thiol is then available to participate in a thiol-ene "click" reaction, a robust and highly efficient radical-mediated addition of a thiol to an alkene. This reaction forms a stable thioether linkage and is valued for its high yields and tolerance of a wide variety of functional groups.

Suzuki-Miyaura Coupling: The bromo group on the aromatic ring provides a handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound, is a premier method for forming carbon-carbon bonds. This reaction can be performed on the 3-bromobenzyl scaffold either before or after the thiol-ene reaction, showcasing the orthogonal nature of the reactive sites.

This dual approach allows for the modular assembly of complex molecules, where one part of the molecule is introduced via the sulfur chemistry and another part is introduced via the aryl coupling chemistry.

The table below outlines a representative synthetic sequence illustrating the use of 3-Bromobenzyl thiocyanate as a bifunctional building block.

| Step | Starting Material | Reaction Type | Key Reagents | Intermediate/Product |

| 1 | 3-Bromobenzyl thiocyanate | Thiol Synthesis | P₂S₅, Toluene | 3-Bromobenzyl thiol |

| 2 | 3-Bromobenzyl thiol + Alkene (R-CH=CH₂) | Thiol-Ene Reaction | Radical Initiator (e.g., AIBN), UV light | 3-Bromo-benzyl thioether |

| 3 | 3-Bromo-benzyl thioether + Arylboronic acid (Ar-B(OH)₂) | Suzuki Coupling | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Polyfunctionalized Aryl-benzyl thioether |

Strategies for Constructing Advanced Heterocyclic Systems

Thiocyanates and their derivatives are versatile precursors for the synthesis of a wide range of nitrogen- and sulfur-containing heterocycles, which form the core of many pharmaceuticals and biologically active compounds. While isothiocyanates are often used directly in cyclization reactions, thiocyanates can be readily converted into key intermediates for heterocycle formation.

A prominent strategy involves the reaction of a thiocyanate derivative with hydrazine (B178648) to form a thiosemicarbazide (B42300) intermediate. This intermediate is a cornerstone for building several five-membered heterocyclic rings, including 1,3,4-thiadiazoles and 1,2,4-triazoles. For example, starting with 3-Bromobenzyl thiocyanate, reaction with hydrazine hydrate (B1144303) would yield N-(3-bromobenzyl)hydrazine-1-carbothioamide. This thiosemicarbazide can then undergo intramolecular cyclization under different conditions to form various heterocyclic systems.

Acid-Catalyzed Cyclization: Treatment of the thiosemicarbazide with a strong acid (e.g., concentrated sulfuric acid) typically promotes dehydration and cyclization to form a 2-amino-1,3,4-thiadiazole (B1665364) ring.

Base-Catalyzed Cyclization: Alternatively, refluxing the thiosemicarbazide in the presence of a base (e.g., sodium hydroxide) followed by acidification leads to the formation of a 1,2,4-triazole-3-thione ring. This pathway provides access to a different, yet equally important, heterocyclic scaffold.

This approach allows the 3-bromobenzyl moiety to be installed as a key substituent on a medicinally relevant heterocyclic core, providing a clear pathway for generating libraries of compounds for biological screening.

| Step | Reaction | Starting Materials | Key Reagents/Conditions | Product |

| 1 | Thiosemicarbazide Formation | 3-Bromobenzyl thiocyanate + Hydrazine hydrate | Ethanol (B145695), reflux | N-(3-bromobenzyl)hydrazine-1-carbothioamide |

| 2 | Heterocycle Formation | N-(3-bromobenzyl)hydrazine-1-carbothioamide | 1. NaOH, reflux2. HCl (acidification) | 4-(3-Bromobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

Targeted Functionalization of Aromatic and Benzylic Scaffolds via 3-Bromobenzyl Thiocyanate

Beyond serving as a precursor that is itself consumed in a reaction, 3-Bromobenzyl thiocyanate can be used as a reagent to introduce the "3-bromobenzyl" or "3-bromobenzylthio" motif onto other molecular scaffolds. Furthermore, the scaffold of 3-Bromobenzyl thiocyanate can itself be selectively modified at its aromatic or benzylic positions.

Functionalization of Other Scaffolds: As a benzylic halide analogue, 3-Bromobenzyl thiocyanate is an electrophile. The benzylic carbon is susceptible to nucleophilic attack, leading to the displacement of the thiocyanate anion. This allows for the direct benzylation of various nucleophiles (e.g., amines, phenols, carbanions), attaching the 3-bromobenzyl group to a target molecule. This is particularly useful when the bromo-substituent is desired for subsequent cross-coupling reactions.

Functionalization of the Aromatic Ring: The C-Br bond on the phenyl ring is a prime site for modification via transition metal-catalyzed cross-coupling reactions. This allows for the synthesis of more complex derivatives of 3-Bromobenzyl thiocyanate itself.

Suzuki-Miyaura Coupling: Reaction with various aryl- or vinyl-boronic acids introduces new carbon-based substituents at the 3-position of the benzene (B151609) ring.

Buchwald-Hartwig Amination: Reaction with amines in the presence of a suitable palladium catalyst allows for the formation of C-N bonds, converting the bromo-substituent into a secondary or tertiary amine.

Sonogashira Coupling: Reaction with terminal alkynes provides access to aryl-alkyne structures.

Functionalization of the Benzylic Position: Advanced synthetic methods allow for the direct functionalization of otherwise inert C(sp³)–H bonds. Radical-based strategies can be employed to selectively functionalize the benzylic C-H bonds of the 3-Bromobenzyl thiocyanate scaffold, opening pathways to introduce other functional groups directly at the benzylic carbon without disturbing the thiocyanate or bromo groups.

These diverse strategies highlight the compound's role as a versatile tool for selectively modifying complex molecules and for building new scaffolds with precisely controlled functionality.

Future Research Trajectories and Emerging Trends in 3 Bromobenzyl Thiocyanate Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of benzyl (B1604629) thiocyanates often involves the reaction of a benzyl halide with a thiocyanate (B1210189) salt. wikipedia.org However, this method can suffer from drawbacks such as the use of volatile organic solvents and the formation of isomeric isothiocyanates as byproducts. wikipedia.org The future of 3-bromobenzyl thiocyanate synthesis lies in the development of greener, more efficient, and sustainable methodologies that address these challenges.

Emerging trends focus on several key areas:

Visible-Light Photoredox Catalysis: This technique utilizes light energy to drive chemical reactions under mild conditions. A potential future direction is the adaptation of visible-light-driven protocols, which have been successful for synthesizing alkenyl thiocyanates from alkenyl bromides, to the synthesis of benzylic thiocyanates. nih.gov This approach could offer high yields and functional group tolerance while minimizing energy consumption. nih.gov

Aqueous Phase Synthesis: Moving away from traditional organic solvents is a cornerstone of green chemistry. Research into phase-transfer catalysts, such as those based on polyethylene (B3416737) glycol (PEG), has enabled the synthesis of benzyl thiocyanates in water. researchgate.net Future work will likely focus on optimizing these aqueous systems for 3-bromobenzyl thiocyanate to enhance yield, purity, and catalyst recyclability.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. The application of microwave-promoted nucleophilic substitution of benzyl halides in aqueous media represents a rapid and efficient future strategy for synthesizing 3-bromobenzyl thiocyanate. organic-chemistry.org

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processes, including enhanced safety, better reaction control, and easier scalability. nih.gov Developing a flow protocol for the synthesis of 3-bromobenzyl thiocyanate would be a significant step towards its large-scale, industrial production in a more sustainable manner. nih.gov

| Methodology | Key Advantages | Potential for 3-Bromobenzyl Thiocyanate | Reference |

|---|---|---|---|

| Visible-Light Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, sustainable energy source. | High-yield, selective synthesis with low energy consumption. | nih.gov |

| Aqueous Phase Synthesis with Phase-Transfer Catalysis | Eliminates hazardous organic solvents, potential for catalyst recycling. | Environmentally benign production process. | researchgate.net |

| Microwave-Assisted Synthesis | Rapid reaction times, often improved yields. | Efficient and time-saving laboratory and industrial synthesis. | organic-chemistry.org |

| Continuous Flow Chemistry | Enhanced safety, reproducibility, and scalability. | Safe and efficient large-scale manufacturing. | nih.gov |

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

The thiocyanate group is ambident, meaning it can react at either the sulfur or the nitrogen atom. A primary challenge in the synthesis of 3-bromobenzyl thiocyanate from 3-bromobenzyl bromide is controlling the selectivity to favor the desired S-alkylation product over the N-alkylation product (3-bromobenzyl isothiocyanate). wikipedia.org Future research will delve deeper into controlling this selectivity.

Catalyst-Controlled Selectivity: The development of novel catalysts that can selectively direct the nucleophilic attack of the thiocyanate ion is a major research frontier. This could involve N-heterocyclic carbenes (NHCs) or transition metal complexes designed to bind the thiocyanate ion in a specific orientation, thus favoring S-alkylation. The principles of catalyst-controlled selectivity switches seen in other complex reactions could be applied here. mdpi.com

Unveiling New Reactions: The thiocyanate group is a versatile functional handle that can be transformed into a wide array of other sulfur-containing moieties, such as thioethers, disulfides, and thiocarbamates. researchgate.netchemrevlett.com Future studies will aim to uncover new transformations of the thiocyanate group within the 3-bromobenzyl thiocyanate framework. This could include novel cyclization reactions where the thiocyanate participates in the formation of heterocyclic rings, or transition-metal-catalyzed cross-coupling reactions that utilize the C–S bond.

Integration into Advanced Organic Synthesis Strategies and Cascade Reactions

The true value of a building block like 3-bromobenzyl thiocyanate is realized when it is integrated into complex synthetic pathways. Future research will focus on using this compound in sophisticated, multi-step syntheses and in the design of elegant cascade reactions.

Cascade Reactions: A cascade reaction is a process where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity. Researchers will aim to design cascades initiated by a reaction at the thiocyanate group of 3-bromobenzyl thiocyanate, followed by subsequent reactions involving the aromatic ring or the benzylic position. For example, an initial transformation of the thiocyanate could trigger an intramolecular cyclization onto the bromine-substituted aromatic ring.

Synthesis of Biologically Active Scaffolds: Organic thiocyanates are precursors to many sulfur-containing compounds that are important in medicinal chemistry. researchgate.netresearchgate.net Future synthetic strategies will likely target the use of 3-bromobenzyl thiocyanate as a key intermediate in the synthesis of novel pharmaceutical agents and other bioactive molecules. The bromo-substituent provides a convenient handle for further molecular elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of diverse molecular libraries.

| Advanced Strategy | Description | Application for 3-Bromobenzyl Thiocyanate |

|---|---|---|

| Cascade Reactions | Multiple bond-forming reactions occur in a single pot without isolating intermediates. | Rapid construction of complex heterocyclic systems by leveraging the reactivity of both the thiocyanate and the bromo-aryl group. |

| Diversity-Oriented Synthesis | Using a common starting material to generate a wide range of structurally diverse molecules. | Employing the two functional handles (thiocyanate and bromide) to create libraries of compounds for biological screening. |

Interdisciplinary Research Avenues Focused on Chemical Methodology Advancements

Advancements in the chemistry of 3-bromobenzyl thiocyanate will not occur in isolation. Progress will be driven by interdisciplinary collaborations that merge organic synthesis with other scientific fields.

Electrochemistry: Electrosynthesis offers a powerful and sustainable alternative to traditional reagent-based chemistry, using electricity to drive reactions. Exploring the electrochemical reduction or oxidation of 3-bromobenzyl thiocyanate could unveil novel reactivity patterns and provide green synthetic routes to new compounds.

Computational Chemistry: Theoretical calculations and reaction modeling will play an increasingly important role in understanding and predicting the reactivity of 3-bromobenzyl thiocyanate. Computational studies can help elucidate reaction mechanisms, predict selectivity (S- vs. N-alkylation), and guide the design of new catalysts and reaction conditions, thereby accelerating experimental discovery.

Materials Science: The incorporation of the 3-bromobenzyl thiocyanate motif into polymers or other materials could lead to the development of novel functional materials. For example, the thiocyanate group could be used to attach the molecule to surfaces or to create sulfur-containing polymers with unique optical or electronic properties.

By pursuing these future research directions, the scientific community can unlock the full potential of 3-bromobenzyl thiocyanate as a versatile tool for chemical innovation, leading to more efficient, sustainable, and powerful methods for the creation of complex molecules.

Q & A

Basic: What are the key considerations for synthesizing 3-Bromobenzyl thiocyanate?

Answer:

Synthesis of 3-Bromobenzyl thiocyanate typically involves nucleophilic substitution or thiocyanation reactions. Key steps include:

- Precursor selection : Starting materials like 3-bromobenzylamine (or derivatives) are reacted with thiocyanate sources (e.g., ammonium thiocyanate) under controlled conditions .

- Reagent optimization : Use of polar aprotic solvents (e.g., 1,4-dioxane) and catalysts (e.g., benzoyl chloride) to enhance reactivity and yield .

- Reaction monitoring : Employ TLC or NMR to track progress and detect intermediates. For example, in analogous syntheses, overnight stirring at room temperature ensures complete conversion .

- Purification : Isolation via ice/water precipitation followed by filtration or column chromatography to remove byproducts like ammonium chloride .

Basic: How can FT-IR spectroscopy determine the bonding mode of the thiocyanate group in metal complexes?

Answer:

FT-IR distinguishes thiocyanate bonding modes (M-NCS vs. M-SCN) by analyzing C-N and C-S stretching frequencies :

- M-NCS bonding : Higher C-N stretch (~2050–2120 cm⁻¹) and lower C-S stretch (~750–860 cm⁻¹).

- M-SCN bonding : Lower C-N stretch (~800–860 cm⁻¹) and higher C-S stretch (~690–720 cm⁻¹).

Methodological steps :

Compare unknown spectra to reference compounds with confirmed bonding modes.

Use quantitative spectral analysis (e.g., electronic spreadsheets) to calculate frequency deviations and assign modes .

Validate assignments using HSAB theory, which predicts hard metals (e.g., Fe³⁺) favor N-bonding, while soft metals (e.g., Ag⁺) favor S-bonding .

Advanced: How can researchers resolve discrepancies in stability constant data for thiocyanate-containing metal complexes?

Answer:

Conflicting stability data often arise from kinetic instability or incomplete equilibration. A robust approach includes:

- Stopped-flow techniques : Rapid mixing and measurement to capture initial absorbance spectra before decomposition .

- Global data analysis : Software like ReactLab Equilibria models absorbance spectra across wavelengths and concentrations to compute equilibrium constants (e.g., log β for Fe(SCN)ⁿ⁺) without approximations .

- Ionic strength control : Maintain constant ionic strength (e.g., 0.5 M) to minimize activity coefficient variations .

Advanced: What strategies validate analytical methods for thiocyanate quantification in complex matrices?

Answer:

Validation requires statistical rigor:

- Recovery tests : Spike known thiocyanate concentrations into samples (e.g., biological fluids) and calculate recovery rates (target: 90–110%) .

- ANOVA and t-tests : Compare means across sample batches or treatments to identify systematic errors .

- Calibration curves : Use linear regression (R² > 0.995) and limit of detection (LOD) calculations based on signal-to-noise ratios .

Basic: What factors influence the stability of 3-Bromobenzyl thiocyanate during storage?

Answer:

- Temperature : Store at –20°C to prevent thermal decomposition (e.g., isomerization to isothiocyanates at >170°C) .

- Light exposure : Use amber glass containers to avoid photodegradation .

- Moisture control : Desiccate to prevent hydrolysis, which can generate thiocyanic acid or ammonia .

Advanced: How can researchers design experiments to study thiocyanate’s role in heterocyclic compound synthesis?

Answer:

- Reaction optimization : Vary thiocyanate equivalents, solvents (e.g., acetone vs. DMF), and catalysts (e.g., benzoyl chloride) to assess yield and selectivity .

- Mechanistic probes : Use isotopic labeling (e.g., ¹³C-SCN) or trapping agents to identify intermediates .

- Computational modeling : DFT calculations predict transition states and regioselectivity in cyclization reactions (e.g., thiazine formation) .

Basic: What spectroscopic techniques characterize 3-Bromobenzyl thiocyanate derivatives?

Answer:

- ¹H/¹³C NMR : Identify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm) and thiocyanate integration .

- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 214.08 for 3-Bromophenyl isothiocyanate) .

- X-ray crystallography : Resolve bonding geometry in crystalline derivatives .

Advanced: How does HSAB theory predict thiocyanate reactivity in metal complexes?

Answer:

HSAB (Hard-Soft Acid-Base) theory guides ligand-metal interactions:

- Hard acids (e.g., Fe³⁺, Al³⁺) : Prefer N-bonding (hard base) due to electrostatic interactions.

- Soft acids (e.g., Ag⁺, Hg²⁺) : Favor S-bonding (soft base) via covalent interactions.

Experimental validation : Synthesize model complexes (e.g., Fe(SCN)₃) and compare FT-IR data to HSAB predictions .

Basic: What are common side reactions during synthesis of 3-Bromobenzyl thiocyanate derivatives?

Answer:

- Oxidation : Formation of 3-bromobenzoic acid under strong oxidizing conditions (e.g., KMnO₄) .

- Hydrolysis : Thiocyanate group degradation to NH₄SCN in aqueous media .

- Unintended substitution : Bromine displacement by nucleophiles (e.g., OH⁻ or SH⁻) in polar solvents .

Advanced: How does ligand substitution affect catalytic activity in thiocyanate-containing complexes?

Answer:

- Ligand lability : Thiocyanate’s ambidentate nature allows reversible M-NCS ↔ M-SCN switching, altering redox potentials .

- Catalytic cycles : In oxidation reactions, SCN⁻ can act as a redox mediator (e.g., Fe³⁺/SCN⁻/H₂O₂ systems) .

- Kinetic studies : Use stopped-flow UV-Vis to monitor ligand exchange rates and correlate with catalytic efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.